4-(Dimethylamino)quinazoline-7-carboxylic acid
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Overview
Description
4-(Dimethylamino)quinazoline-7-carboxylic acid is a chemical compound with the molecular formula C11H11N3O2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a dimethylamino group at the 4-position and a carboxylic acid group at the 7-position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)quinazoline-7-carboxylic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Aza-Diels-Alder reaction, which involves the coupling of an imine and an electron-rich alkene.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)quinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into reduced forms with altered biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-(Dimethylamino)quinazoline-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(dimethylamino)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(Dimethylamino)quinazoline-7-carboxylic acid can be compared with other quinazoline derivatives:
Properties
IUPAC Name |
4-(dimethylamino)quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14(2)10-8-4-3-7(11(15)16)5-9(8)12-6-13-10/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJKASGVMAYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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